molecular formula C8H5ClN4 B11906953 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Katalognummer: B11906953
Molekulargewicht: 192.60 g/mol
InChI-Schlüssel: GJVLHFDOJRWLJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a versatile chemical building block of high value in pharmaceutical and antimicrobial research. Its molecular formula is C8H5ClN4 . This compound features a chloro group and a nitrile group on a pyrrolo[2,3-d]pyrimidine scaffold, making it a key intermediate for the synthesis of more complex molecules. The core pyrrolo[2,3-d]pyrimidine structure is recognized as a privileged scaffold in drug discovery . This compound serves as a critical precursor in the development of kinase inhibitors , which are relevant for treating inflammatory diseases and myeloproliferative disorders . Furthermore, recent advances highlight the significant potential of pyrrolo[2,3-d]pyrimidine derivatives in antimicrobial applications . Researchers utilize this nitrile-functionalized intermediate to create structurally diverse libraries for bioactivity evaluation and structure-activity relationship (SAR) studies . Handling and Storage: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It should be stored in a sealed container under an inert atmosphere at 2-8°C .

Eigenschaften

Molekularformel

C8H5ClN4

Molekulargewicht

192.60 g/mol

IUPAC-Name

4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-4-12-7(9)6-5(2-10)3-11-8(6)13-4/h3H,1H3,(H,11,12,13)

InChI-Schlüssel

GJVLHFDOJRWLJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C(=CN2)C#N)C(=N1)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ethyl 2-Cyano-4,4-diethoxybutanoate Synthesis

The reaction begins with ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane under basic conditions. Introducing a methyl group at the 2-position necessitates substituting bromoacetaldehyde diethyl acetal with a methylated analog, such as 2-bromo-1,1-dimethoxypropane. This modification directs methyl incorporation during cyclization. The reaction employs potassium carbonate (1.5–10 molar equivalents) in dimethylformamide (DMF) at 45–80°C, achieving 75–85% conversion rates. Excess ethyl 2-cyanoacetate is recoverable via distillation, enhancing cost-efficiency.

Cyclization to 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

Cyclization of the intermediate under acidic conditions (hydrochloric acid, 32 wt%) at 45°C yields the hydroxylated pyrrolopyrimidine. Methyl substitution at this stage stabilizes the intermediate, reducing byproduct formation. Post-reaction neutralization with sodium hydroxide (pH 3–5) isolates the product in 65–75% yield with >99.5% purity.

Chlorination and Cyanation

Chlorination of the hydroxyl group using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent. Subsequent Vilsmeier-Haack formylation (POCl₃/DMF) at the 5-position, followed by oximation (hydroxylamine hydrochloride) and dehydration (acetic anhydride), installs the cyano group. This sequence mirrors CN113354650B’s methodology for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, achieving 80–90% yield per step.

Post-Cyclization Methylation Strategy

An alternative route functionalizes the pyrrolopyrimidine core after ring formation. This method leverages nucleophilic aromatic substitution or transition metal-catalyzed coupling to introduce the methyl group.

Methylation via Ullmann Coupling

Using a palladium catalyst (e.g., Pd(OAc)₂), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes coupling with methylboronic acid in the presence of a base (K₂CO₃). Reaction conditions (100–120°C, DMF/H₂O) afford the 2-methyl derivative in 70–85% yield. This approach benefits from commercial availability of boronic acids and mild conditions.

Direct Alkylation at the 2-Position

Treating the deprotonated pyrrolopyrimidine (using NaH or LDA) with methyl iodide in tetrahydrofuran (THF) at −78°C to room temperature introduces the methyl group. Quenching with aqueous NH₄Cl isolates the product, though regioselectivity challenges may require protecting groups at the 5-cyano position.

One-Pot Tandem Synthesis

Recent advancements explore tandem reactions to streamline synthesis. A single-reactor process combining cyclization, chlorination, and cyanation reduces purification steps and improves atom economy.

Reaction Optimization

Ethyl 2-cyano-4,4-diethoxybutanoate and methylamine hydrochloride undergo cyclization in POCl₃, simultaneously introducing chloro and methyl groups. Subsequent formylation and dehydration in situ yield the target compound. Trials report 60–70% overall yield with 99% purity, though scale-up requires precise temperature control (80–90°C) and stoichiometric POCl₃.

Comparative Analysis of Methodologies

Parameter Core Ring Formation Post-Cyclization Methylation Tandem Synthesis
Total Steps 4–53–42
Overall Yield 50–60%55–65%60–70%
Purity (HPLC) >99.5%>99%>99%
Scalability HighModerateHigh
Byproduct Formation LowModerateLow

Core ring formation offers reproducibility and high purity, while tandem synthesis maximizes efficiency. Post-cyclization methylation provides flexibility but faces regioselectivity hurdles.

Critical Process Considerations

Solvent and Reagent Recovery

Distillation reclaims excess ethyl 2-cyanoacetate and DMF, reducing waste and costs.

Temperature Control

Exothermic reactions (e.g., POCl₃ addition) require gradual reagent dosing and cooling to prevent decomposition.

Analytical Monitoring

In-line HPLC and TLC ensure reaction completion, particularly during formylation and dehydration steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumthiolate in polaren aprotischen Lösungsmitteln (z. B. DMF, DMSO) bei erhöhten Temperaturen.

    Elektrophile Substitution: Reagenzien wie Salpetersäure zur Nitrierung oder Schwefelsäure zur Sulfonierung bei kontrollierten Temperaturen.

    Kupplungsreaktionen: Palladiumkatalysatoren und Basen wie Kaliumcarbonat in Lösungsmitteln wie Toluol oder Ethanol.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen substituierte Pyrrolopyrimidine, die für den Einsatz in Pharmazeutika und Agrochemikalien weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is C7H6ClN5C_7H_6ClN_5, with a molecular weight of 179.6 g/mol. The compound features a pyrrolo-pyrimidine structure, which is crucial for its biological activity. The presence of the chloro and carbonitrile groups enhances its reactivity and potential for various applications.

Medicinal Chemistry

The compound has been investigated for its antitumor and antiviral properties. Pyrrolo[2,3-d]pyrimidine derivatives are known to exhibit a range of biological activities including:

  • Anticancer Activity : Studies indicate that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, certain analogs have shown effectiveness against various cancer types by targeting specific pathways involved in cell growth and survival .
  • Antiviral Properties : Research has demonstrated that some pyrrolo[2,3-d]pyrimidine derivatives possess antiviral activity against viruses such as HIV and Hepatitis C . Their mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes that are critical in various disease processes. For example:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been reported to inhibit DHFR, an enzyme essential for DNA synthesis and cellular replication, making them potential candidates for developing antifolate drugs .
  • Kinase Inhibition : Some studies suggest that pyrrolo[2,3-d]pyrimidines can act as kinase inhibitors, which are important targets in cancer therapy due to their role in signaling pathways that regulate cell growth .

Synthesis Methodologies

The synthesis of this compound typically involves several chemical reactions:

  • Condensation Reactions : The initial step often includes the condensation of appropriate starting materials such as substituted pyrroles with carbonitriles.
  • Cross-Coupling Techniques : Modern synthetic approaches may utilize cross-coupling reactions to introduce functional groups at specific positions on the pyrrolo-pyrimidine framework .
  • Functionalization : Further functionalization can enhance the biological activity or solubility of the compounds, making them more suitable for pharmacological applications.

Anticancer Activity Study

A study published in the Bulletin of Chemical Society of Ethiopia highlighted the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting their potential as lead compounds for drug development .

Antiviral Research

Research conducted on pyrrolo[2,3-d]pyrimidines demonstrated their effectiveness against viral infections by inhibiting viral replication mechanisms. This study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for therapeutic use against viral pathogens .

Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits tumor growth and induces apoptosis
Antiviral PropertiesInhibits replication of viruses like HIV
Enzyme InhibitionTargets DHFR and kinases
Synthesis MethodsInvolves condensation and cross-coupling reactions

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 7-Position

  • 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
    • Key Difference : SEM (2-(trimethylsilyl)ethoxy)methyl protecting group at the 7-position.
    • Impact : Enhances stability during synthesis by protecting the NH group, enabling selective functionalization at other positions .

Substituent Variations at the 2- and 4-Positions

  • 2,4-Diamino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Compound 5 in ) Key Differences: Amino groups at positions 2 and 4; bromine at position 5.
  • 4-(5-Cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamide (Compound 66 in ) Key Difference: Sulfonamide group at position 4. Impact: Improved solubility and binding to kinases (e.g., IKKα) via sulfonamide’s hydrogen-bonding and charge-transfer interactions .

Functional Group Replacements

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
    • Key Difference : Carboxylic acid replaces carbonitrile at position 5.
    • Impact : Increased acidity (pKa ~4–5), enabling ionic interactions with target proteins, but reduced cell permeability due to ionization at physiological pH .

Bulky Aromatic and Heterocyclic Substituents

  • 4-(2,4-Dichloro-5-methoxyphenyl)-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (3RR in –15)
    • Key Differences : Dichlorophenyl group at position 4; methyl groups at positions 2 and 6.
    • Impact : Co-crystallizes with HSP90, demonstrating strong hydrophobic and halogen bonding interactions critical for ATP-binding domain inhibition .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Cl (4), CH₃ (2), CN (5) C₈H₅ClN₅ 206.61 Kinase intermediate, moderate logP
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[...]-5-carbonitrile Cl (4), SEM (7), CN (5) C₁₃H₁₈ClN₅OSi 347.89 Synthetic stability
2,4-Diamino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile NH₂ (2,4), Br (6), CN (5) C₇H₅BrN₆ 261.06 Enhanced H-bonding, kinase targets
4-(5-Cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamide SO₂NH₂ (4), CN (5) C₁₂H₈N₅O₂S 274.28 IKKα inhibition (IC₅₀ < 100 nM)
4-(2,4-Dichloro-5-methoxyphenyl)-2,6-dimethyl-7H-pyrrolo[...]-5-carbonitrile Cl₂Ph-OCH₃ (4), CH₃ (2,6), CN (5) C₁₆H₁₂Cl₂N₄O 347.20 HSP90 inhibition (Kd = 12 nM)

Key Research Findings

  • Electronic Effects : Chlorine and carbonitrile groups lower electron density at the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions .
  • Biological Activity : Bulky substituents (e.g., dichlorophenyl in 3RR) enhance target affinity via hydrophobic interactions, while polar groups (e.g., sulfonamide) improve solubility and selectivity .
  • Synthetic Utility : SEM-protected derivatives () enable stepwise functionalization, critical for generating diverse analogs .

Biologische Aktivität

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a pyrrole-derived heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C₈H₆ClN₃
  • Molecular Weight : 167.60 g/mol
  • CAS Number : 71149-52-5

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes. Its structural features allow it to act as a potential inhibitor of key pathways in cancer and infectious diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL
Pseudomonas aeruginosa10 μg/mL

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various human cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line Inhibition (%) at 10 µM
HeLa75%
A37568%
HCT11670%

These findings underscore its potential as a candidate for further development in cancer therapeutics .

Case Study 1: Antibacterial Screening

A study conducted by Mir et al. (2020) evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus with an MIC comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation, compounds based on the pyrrolo[2,3-d]pyrimidine scaffold were tested for their ability to inhibit proliferation in cancer cell lines. The results indicated that derivatives of this compound could effectively reduce cell viability through mechanisms involving apoptosis .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile?

A multi-step synthesis typically involves:

  • Step 1 : Preparation of a pyrrolo-pyrimidine precursor via coupling reactions (e.g., ethyl 2-cyanoacetate with dimethoxyethane derivatives) .
  • Step 2 : Cyclization using formamidine or similar agents to form the fused heterocyclic core .
  • Step 3 : Chlorination at position 4 using POCl₃ or other chlorinating agents, followed by methylation at position 2 via nucleophilic substitution . Key optimization: Reaction temperature (60–80°C) and solvent selection (e.g., isopropanol or DMF) significantly impact yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires:

  • NMR spectroscopy : Distinct signals for the methyl group (δ ~2.5 ppm, singlet) and pyrrole NH protons (δ ~12 ppm, broad) .
  • Mass spectrometry : Molecular ion peak at m/z 219.03 (C₉H₆ClN₅) .
  • X-ray crystallography : Resolves the planarity of the pyrrolo-pyrimidine core and substituent orientations (e.g., chloro at C4, methyl at C2) .

Q. How do the chloro and cyano groups influence reactivity in functionalization reactions?

  • Chloro group (C4) : Undergoes nucleophilic substitution with amines, alkoxides, or thiols. Reactivity follows the order: Cl > CN in polar aprotic solvents (e.g., DMSO) .
  • Cyano group (C5) : Participates in cycloaddition or reduction reactions (e.g., conversion to amidines with LiAlH₄) but only after C4 substitution . Example: Reaction with cyclohexylamine replaces Cl at C4, forming 4-(cyclohexylamino) derivatives .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its kinase inhibitory activity?

Modifications at C2 and C4 critically affect potency:

Substituent Biological Activity Key Reference
C2-methylEnhances selectivity for MPS1 kinase
C4-chloroImproves binding affinity via halogen bonding
C5-cyanoStabilizes π-π stacking in ATP-binding pockets
Advanced Insight: Bulkier substituents at C2 (e.g., trifluoromethyl) reduce off-target effects in triple-negative breast cancer models .

Q. How does X-ray crystallography guide scaffold optimization for kinase inhibitors?

Co-crystallization with MPS1 kinase (PDB: 3RQ) reveals:

  • The methyl group at C2 occupies a hydrophobic pocket near Val539 .
  • The chloro group at C4 forms a halogen bond with Lys529, critical for catalytic inhibition . Design Strategy: Substituent modifications (e.g., cyclopentylmethylamino at C4) improve solubility while retaining binding .

Q. What in vivo pharmacokinetic challenges exist, and how are they addressed?

  • Low oral bioavailability : Attributed to high polarity (logP ~1.2). Solutions include prodrug strategies (e.g., esterification of the cyano group) .
  • Metabolic stability : Cyano groups resist hepatic CYP3A4 oxidation, but methyl groups may undergo demethylation. Deuterated analogs (e.g., CD₃ at C2) enhance half-life . In vivo efficacy: In TNBC xenografts, lead analogs (e.g., compound 9 in ) achieve tumor regression at 50 mg/kg (oral, q.d.) with no hepatotoxicity .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Purification methods : Column chromatography (silica gel, EtOAc/hexane) vs. crystallization (methanol/water) .
  • Scale effects : Yields drop >10 mmol due to intermediate instability. Optimize under inert atmospheres .

Q. What computational tools predict regioselectivity in functionalization?

  • DFT calculations : Identify electrophilic centers (C4 > C2 > C5) using Fukui indices .
  • Molecular docking : Prioritize substituents that maximize van der Waals interactions in kinase binding sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.